3-Azabicyclo[3.3.1]nonane
Description
Structure
3D Structure
Properties
IUPAC Name |
3-azabicyclo[3.3.1]nonane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-2-7-4-8(3-1)6-9-5-7/h7-9H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAIUACHCJPWUEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1)CNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30275446 | |
| Record name | 3-azabicyclo[3.3.1]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30275446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
280-70-6 | |
| Record name | 3-azabicyclo[3.3.1]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30275446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 Azabicyclo 3.3.1 Nonane and Its Derivatives
Retrosynthetic Analysis of the 3-Azabicyclo[3.3.1]nonane Core
Retrosynthetic analysis reveals several key disconnections for the this compound core, guiding the design of synthetic strategies. A common and powerful approach involves a double Mannich reaction or related tandem annulation processes. researchgate.netresearchgate.net This retrosynthetic route disconnects the two C-N bonds and two C-C bonds adjacent to the nitrogen atom, leading back to a cyclic ketone, an amine, and a formaldehyde (B43269) equivalent (Scheme A). This strategy is attractive due to its convergence and the ready availability of the starting materials.
Another major disconnection strategy involves the formation of one of the piperidine (B6355638) rings onto a pre-existing cyclohexanone (B45756) or piperidine precursor. This can be achieved through intramolecular cyclizations, such as Michael additions followed by aldol (B89426) condensations or radical cyclizations. rsc.orgnih.govresearchgate.net For instance, a Michael-type addition approach disconnects the C1-C2 and C1-C8 bonds, tracing the bicyclic system back to a functionalized piperidine derivative and a Michael acceptor (Scheme B). researchgate.net
Radical-based retrosynthesis disconnects a C-C bond within one of the rings, typically adjacent to the nitrogen atom, leading to an unsaturated acyclic or monocyclic precursor containing a radical precursor group. nih.govresearchgate.netacs.orgresearchgate.net Finally, cycloaddition strategies envision the formation of the bicyclic system through a [4+2] or other cycloaddition process, disconnecting the molecule into two simpler components that form the six-membered rings in a single step. rsc.org
Multi-Component and Tandem Reaction Strategies for Core Construction
The double Mannich reaction is a classic and highly effective method for constructing the this compound core. researchgate.netresearchgate.net A notable one-pot tandem Mannich annulation utilizes aromatic ketones, paraformaldehyde, and dimethylamine (B145610) to directly synthesize this compound derivatives in good yields, reaching up to 83%. rsc.org This marked the first instance of using aromatic ketones as practical precursors for this scaffold. researchgate.netrsc.org The reaction sequence involves the formation of an enol or enolate from the ketone, which then undergoes two successive Mannich reactions with the in situ-generated iminium ions.
Similarly, a set of novel SO2-containing azabicyclo[3.n.1]alkanes has been synthesized through the double-Mannich annulation of corresponding monocyclic sulfonyl ketones. researchgate.net The Michael reaction of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with various α,β-unsaturated carbonyl compounds also leads to the formation of substituted 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates. researchgate.net
| Reactants | Reagents/Conditions | Product Type | Yield |
| Aromatic Ketones, Paraformaldehyde, Dimethylamine | One-pot | This compound derivatives | Up to 83% rsc.org |
| Monocyclic S-ketones | Double-Mannich annulation | SO2-containing azabicyclo[3.n.1]alkanes | N/A researchgate.net |
| Methyl 1-benzyl-4-oxopiperidine-3-carboxylate, Acrolein | N/A | Substituted 9-oxo-3-azabicyclo[3.3.1]nonane | N/A researchgate.net |
Cascade reactions provide an elegant entry into the bicyclic framework. nih.gov A multicomponent cascade reaction involving 3-formylchromones, enaminones, and heterocyclic ketene (B1206846) aminals has been developed to produce highly functionalized 9-azabicyclo[3.3.1]nonane derivatives. acs.orgnih.govacs.org This complex sequence proceeds through Michael addition, inverse-Michael addition, imine-enamine tautomerism, and intramolecular condensation steps without the need for a metal catalyst. acs.org Another approach involves a base-catalyzed Michael addition followed by an acid-catalyzed aldol condensation to form bicyclo[3.3.1]nonenones. rsc.orgnih.gov
Radical cyclizations offer a complementary strategy. rsc.orgnih.gov An SmI2-mediated radical cyclization protocol has been shown to be effective for the ring closure to create an indole-fused azabicyclo[3.3.1]nonane ring system, a common motif in alkaloids. researchgate.netrsc.org This approach was successful where a Cp2TiCl-mediated method failed. researchgate.net A highly stereoselective tandem radical reaction has also been employed as a key step in the formal synthesis of (-)-haliclonin A, demonstrating the power of this methodology for constructing complex natural product cores. researchgate.netacs.org
| Precursor Type | Key Reagents/Methodology | Product Core |
| 3-Formylchromones, Enaminones, HKAs | Multicomponent cascade reaction | Functionalized 9-Azabicyclo[3.3.1]nonane acs.orgnih.govacs.org |
| Indole-tethered precursor | SmI2-mediated radical cyclization | Indole-fused azabicyclo[3.3.1]nonane researchgate.netrsc.org |
| Functionalized cyclohexene | Tandem radical reaction | Azabicyclo[3.3.1]nonane core of (-)-haliclonin A researchgate.netacs.org |
Cycloaddition reactions are a powerful tool for rapidly assembling complex cyclic systems. rsc.org While less common for the direct synthesis of the this compound core itself, related strategies have been effectively employed for analogous bridged systems. For example, an unprecedented intramolecular cycloaddition of an eight-membered cyclic nitrone was used to construct the 2-azabicyclo[3.3.1]nonane framework during a formal synthesis of Sarain A. nih.gov Additionally, oxidative dearomatization followed by an intramolecular Diels-Alder reaction has been used to synthesize a bicyclo[2.2.2]octane system, showcasing the potential of cycloadditions for building bridged structures. researchgate.net
Cascade Cyclization and Radical-Based Methodologies
Stereoselective Synthesis of this compound Frameworks
Controlling the stereochemistry during the synthesis of the this compound framework is critical, as the biological activity of these compounds is often dependent on their three-dimensional structure. rsc.orgresearchgate.net Stereoselectivity can be achieved by employing chiral auxiliaries, substrate control, or asymmetric catalysis.
In Michael reaction-based approaches, the stereochemical outcome can be influenced by the reaction conditions. researchgate.net For instance, the reaction of methyl 3-benzyl-4-oxopiperidine-3-carboxylate with methyl vinyl ketone can lead to different diastereomeric ratios depending on the base used. researchgate.net The development of a base-mediated cascade cyclization between 1-substituted 3,4-dihydroisoquinolines and coumarin (B35378) derivatives conveniently affords an oxa-azabicyclo[3.3.1]nonane framework with control of stereochemistry in a single operation. nih.gov A highly stereoselective tandem radical reaction was also a key feature in the formal synthesis of (-)-haliclonin A. acs.org
The catalytic asymmetric synthesis of chiral this compound scaffolds is a highly desirable but challenging goal. researchgate.netnih.gov Several powerful enantioselective methods have been developed to address this.
One strategy involves a dual catalytic system for the enantioselective desymmetrization of allene-linked cyclohexanones. rsc.org This method uses a chiral prolinamide to activate the cyclohexanone and a copper(I) co-catalyst to activate the allene, delivering the enantioenriched azabicyclo[3.3.1]nonan-6-one core. rsc.org Another approach reported the first catalytic asymmetric construction of aryl-fused azabicyclo[3.3.1]nonane molecules using metal-free relay catalysis involving a bifunctional phosphonium (B103445) salt and a Lewis acid. researchgate.netnih.gov This cascade process, involving a [3+2] cyclization/ring-opening/Friedel-Crafts sequence, is compatible with a wide variety of substrates. nih.gov
Furthermore, the synthesis of indole-fused 3-azabicyclo[3.3.1]nonan-2-one derivatives can be rendered enantioselective through Mannich reactions using chiral Brønsted acids, such as phosphoric acids, which have induced enantiomeric excesses of up to 88%.
| Synthetic Strategy | Catalytic System/Reagents | Stereochemical Outcome |
| Desymmetrization of allene-linked cyclohexanones | Chiral prolinamide / Copper(I) co-catalyst | Enantioenriched azabicyclo[3.3.1]nonan-6-ones rsc.org |
| Cascade [3+2] cycloaddition/ring-opening/Friedel-Crafts | Bifunctional phosphonium salt / Lewis acid | Enantioenriched aryl-fused azabicyclo[3.3.1]nonanes researchgate.netnih.gov |
| Mannich reaction of indoles | Chiral phosphoric acids (Brønsted acid) | Enantiomeric excesses up to 88% smolecule.com |
| Conjugate addition / Pd-promoted cyclization | Organocatalyst / Pd catalyst | Asymmetric synthesis of the haliclonin A core researchgate.net |
Diastereoselective Control in Bicyclic Systems
The inherent three-dimensional nature of the this compound skeleton necessitates precise control over the relative stereochemistry of its substituents. The conformation of the bicyclic system, which typically exists in a chair-chair or a boat-chair conformation, significantly influences its reactivity and biological activity. researchgate.net The development of diastereoselective synthetic routes is therefore crucial for accessing specific stereoisomers with desired properties.
One notable strategy for achieving diastereoselective control involves the reduction of imines formed during the synthesis. For instance, the diastereoselective reduction of an imine mixture in the synthesis of aristoquinoline, which contains a this compound core, was a key step in affording the natural product. researchgate.net Furthermore, in the synthesis of this compound derivatives, the conformation of the resulting products, such as a flattened chair-chair conformation with an equatorial N-CH3 group, has been confirmed through NMR spectroscopy and X-ray crystallography. researchgate.net
The choice of catalyst and reaction conditions plays a pivotal role in directing the stereochemical outcome. For example, organocatalytic approaches have demonstrated high levels of diastereoselectivity in the construction of related bicyclic systems. rsc.org These methods often rely on the formation of specific intermediates that guide the incoming reagents to a particular face of the molecule, thereby controlling the formation of new stereocenters.
Strategic Functionalization and Diversification of the this compound Nucleus
The ability to strategically introduce and modify functional groups on the this compound core is essential for creating diverse libraries of compounds for biological screening and for the synthesis of complex natural products. nih.govresearchgate.net Functionalization can be targeted at the bridgehead and bridging positions, as well as at the nitrogen atom, providing multiple avenues for structural diversification. acs.org
Introduction of Substituents at Bridgehead and Bridging Positions
The introduction of substituents at the bridgehead (C-1 and C-5) and bridging (C-2, C-4, C-6, C-7, C-8, C-9) positions of the this compound nucleus allows for the modulation of the molecule's steric and electronic properties. A variety of synthetic methods have been employed to achieve this.
The bridged Ritter reaction, for example, has been utilized to introduce functionalities at the 2-exo-position. researchgate.net Michael reactions of piperidine derivatives with α,β-unsaturated carbonyl compounds have been shown to form 6- and 6,8-substituted this compound-1-carboxylates. researchgate.net Furthermore, a novel alkaloid-like compound featuring a cyano group at the 4-position and an acetate (B1210297) at the 6-position has been synthesized, highlighting the potential for introducing diverse functionalities. publish.csiro.au
The carbonyl group at the C-9 position in 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones serves as a versatile handle for further functionalization, enabling the synthesis of various heterocyclic derivatives such as hydrazones, oximes, and thiazoles. researchgate.net
Derivatization at the Nitrogen Atom
The nitrogen atom at position 3 is a key site for derivatization, influencing the compound's basicity, lipophilicity, and biological interactions. A wide range of substituents can be introduced at this position through various N-functionalization reactions.
Alkylation and arylation reactions are commonly used to introduce diverse groups. For instance, N-arylmethyl derivatives have been synthesized, and the N-CH3 group in some derivatives has been shown to adopt an equatorial disposition. researchgate.netchemijournal.com The use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, allows for controlled functionalization at other positions before its removal to yield the free amine. researchgate.net This free amine can then be further derivatized, for example, by reaction with chloroacetyl chloride to form N-substituted amides. evitachem.com
Quaternary ammonium (B1175870) salts have also been prepared, such as 3-(4-(trimethylammonio)butyl)-3-azabicyclo[3.3.1]nonane iodide, which introduces a permanent positive charge and alters the compound's solubility and biological properties. The synthesis of N-oxides and hydroxylamines through oxidation with agents like meta-chloroperoxybenzoic acid (m-CPBA) provides another avenue for diversification.
Catalytic Methods in this compound Synthesis
Catalysis has emerged as a powerful tool for the efficient and selective synthesis of the this compound scaffold. Both transition metal catalysis and organocatalysis have provided access to this bicyclic system under mild conditions and with high levels of control. researchgate.netthieme-connect.com
Transition Metal-Catalyzed Processes (e.g., Palladium-Catalyzed Cyclizations)
Transition metal catalysts, particularly palladium complexes, have been instrumental in constructing the this compound core through various cyclization reactions. researchgate.netresearchgate.net These methods often involve the formation of carbon-carbon and carbon-nitrogen bonds in a single step, leading to a rapid increase in molecular complexity.
A notable example is the palladium-promoted intramolecular coupling of a thiocarbamate moiety onto an electron-deficient alkene to form the this compound core. capes.gov.br Palladium-catalyzed intramolecular coupling of amino-tethered vinyl halides with ketone enolates has also been developed as a general methodology for synthesizing bridged nitrogen heterocycles. organic-chemistry.org Furthermore, palladium-catalyzed hydrogenation is a key step in some synthetic routes for the removal of protecting groups. researchgate.net
Organocatalytic Transformations for Bicyclic Systems
Organocatalysis has provided a complementary and often more environmentally benign approach to the synthesis of this compound and related bicyclic systems. thieme-connect.com These metal-free catalysts can promote cascade reactions, allowing for the construction of complex molecular architectures from simple starting materials in a single pot. thieme-connect.com
An organocatalytic enantioselective cascade process has been developed for the construction of azabicyclo[3.3.1]nonane skeletons, offering excellent diastereoselectivities and enantioselectivities. thieme-connect.com Proline and its derivatives have been shown to be effective organocatalysts in three-component coupling reactions to form bicyclic amines with high enantiomeric excess. nih.gov Furthermore, organocatalytic domino reactions have been employed in the synthesis of related oxabicyclo[3.3.1]nonane systems, demonstrating the broad applicability of this strategy. nih.gov The use of 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO), a stable nitroxyl (B88944) radical, as an organocatalyst for the oxidation of alcohols highlights the diverse roles that these bicyclic scaffolds can play in catalysis.
Structural Elucidation and Conformational Analysis of 3 Azabicyclo 3.3.1 Nonane Systems
Advanced Spectroscopic Characterization Techniques for Structural Confirmation
A combination of sophisticated spectroscopic methods is employed to unequivocally determine the structure and stereochemistry of 3-azabicyclo[3.3.1]nonane derivatives.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of this compound systems in solution. csic.es Both proton (¹H) and carbon-¹³ (¹³C) NMR, along with various one- and two-dimensional experiments, provide a wealth of information regarding the connectivity, configuration, and conformational preferences of these molecules. csic.esresearchgate.netnih.gov
Comprehensive 1D and 2D NMR analyses are indispensable for the unambiguous assignment of proton and carbon signals and for elucidating the through-bond and through-space correlations within the molecule. semanticscholar.orgacs.org
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. acs.orgresearchgate.net
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded carbon and proton atoms, providing a map of C-H connectivities. researchgate.netresearchgate.net
These techniques have been instrumental in confirming that many this compound derivatives adopt a twin-chair conformation, often with bulky substituents occupying equatorial positions to minimize steric strain. researchgate.netresearchgate.net
Dynamic NMR (DNMR) spectroscopy is a powerful tool for investigating the kinetics of conformational exchange processes. acs.org By studying NMR spectra at variable temperatures, it is possible to observe changes in line shapes that correspond to the interconversion between different conformers. acs.org This allows for the determination of the energy barriers associated with processes like ring inversion. For example, DNMR studies on N-acyl derivatives of 3,7-diazabicyclo[3.3.1]nonane have been used to determine the energy barrier for N-CO bond rotation.
Single-crystal X-ray diffraction provides the most definitive information about the molecular structure in the solid state. csic.es It allows for the precise determination of bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the conformation adopted by the molecule in the crystal lattice. tandfonline.comnih.gov X-ray analysis has been crucial in confirming the chair-chair, chair-boat, and twin-chair conformations of various this compound derivatives. researchgate.nettandfonline.comnih.gov For example, the crystal structure of 2,4-bis(3-methoxyphenyl)-3-azabicyclo[3.3.1]nonan-9-one confirmed a twin-chair conformation with equatorial orientations of the phenyl groups. nih.gov In some cases, X-ray diffraction can also establish the absolute stereochemistry of chiral molecules. bath.ac.uk
Infrared (IR) spectroscopy is a valuable tool for identifying the presence of specific functional groups within a molecule. nih.govcsic.es For this compound systems, characteristic absorption bands can confirm the presence of carbonyl groups (C=O), amine groups (N-H), and ether linkages (C-O-C), among others. semanticscholar.org For instance, in 3,7-diazabicyclo[3.3.1]nonan-9-ones, the stretching vibrations of the carbonyl group are typically observed around 1736-1737 cm⁻¹. semanticscholar.org Furthermore, IR spectroscopy can provide evidence for both intramolecular and intermolecular hydrogen bonding, which can significantly influence the preferred conformation of the molecule. csic.esresearchgate.net
One- and Two-Dimensional NMR Studies (e.g., COSY, HSQC, HMBC, NOESY)
X-ray Diffraction Analysis for Solid-State Conformations and Absolute Stereochemistry
Conformational Isomerism and Preferred Geometries
The this compound system can theoretically exist in three main conformations: a twin-chair (CC), a chair-boat (CB), and a twin-boat (BB). rsc.org The relative stability of these conformers is influenced by a variety of factors, including steric interactions, transannular interactions (interactions between non-adjacent atoms across the ring system), and the nature and position of substituents.
The twin-chair conformation is generally the most stable and commonly observed geometry for this compound and its derivatives, both in solution and in the solid state. researchgate.netsemanticscholar.org In this conformation, both six-membered rings adopt a chair-like geometry. NMR studies on various substituted 3-azabicyclo[3.3.1]nonanones have consistently shown a preference for the twin-chair conformation, often with large substituents occupying equatorial positions to minimize steric hindrance. csic.esresearchgate.net
The chair-boat conformation is less stable than the twin-chair but can be adopted, particularly when specific substituents introduce destabilizing interactions in the twin-chair form. rsc.org For example, intramolecular hydrogen bonding or significant steric repulsion can favor the adoption of a chair-boat geometry. researchgate.net X-ray diffraction studies have revealed chair-boat conformations in certain 3-thia-7-azabicyclo[3.3.1]nonane derivatives. nih.gov
The twin-boat conformation is generally the least stable due to significant steric strain and is rarely observed. rsc.org
The conformational preference of the this compound core is a delicate balance of these energetic factors. The presence of heteroatoms, substituents, and the possibility of hydrogen bonding all play a crucial role in determining the final, preferred three-dimensional structure.
Chair-Chair, Boat-Chair, and Boat-Boat Conformations in Bicyclic Systems
The bicyclo[3.3.1]nonane skeleton can, in principle, exist in three ideal conformations: a twin-chair, a chair-boat, and a twin-boat. For the parent this compound, the twin-chair conformation is generally the most stable. rsc.org However, the introduction of heteroatoms and substituents can shift this equilibrium.
Chair-Chair (CC) Conformation: In this conformation, both the piperidine (B6355638) and cyclohexane (B81311) rings adopt a chair form. This is the preferred conformation for many this compound derivatives in solution and the solid state, as it generally minimizes steric strain. rsc.org NMR studies have confirmed this preference in many instances. For example, N-acetyl-r-2,c-4-diphenyl-3-azabicyclo[3.3.1]nonane prefers a twin-chair conformation.
Boat-Chair (BC) Conformation: In certain substituted derivatives, a boat-chair conformation becomes more favorable. This is often observed when intramolecular interactions, such as hydrogen bonding, can stabilize the boat form of one of the rings. researchgate.net For instance, X-ray diffraction analysis of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one revealed a chair-boat conformer in the solid state, with the sulfur atom residing in the boat portion of the bicyclic system. nih.gov Similarly, in some epimeric alcohols derived from 7-alkoxyalkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ones, the piperidine ring adopts a boat form due to intramolecular hydrogen bonding. researchgate.net In the case of 2,2,4,4-tetramethyl-6,8-diphenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one, a single crystal X-ray diffraction analysis showed a boat conformer for the nitrogen-containing ring and a chair conformer for the sulfur-containing ring. tandfonline.com
Boat-Boat Conformation: The twin-boat conformation is generally high in energy due to significant steric hindrance and is therefore rarely observed. However, specific substitution patterns can force the molecule into this conformation. For example, an endo methyl substituent at position 7 in 5-methyl-1-azabicyclo[3.3.1]nonan-2-one favors the twin-boat conformation by 5.2 kJ mol–1. rsc.org
The relative energies of these conformations are often subtle, and the conformational preference can be influenced by the solvent and the physical state (solid vs. solution).
Influence of Substituents on Conformational Equilibrium and Ring Distortion
Substituents on the this compound framework can significantly influence the conformational equilibrium and lead to distortions in the ring system.
The position and orientation of substituents play a crucial role. For instance, unless a 7-endo substituent is present, 3-azabicyclo[3.3.1]nonanes typically exist in a twin-chair conformation. rsc.org However, the lone pair of electrons on the nitrogen at position 3 exerts a strong repulsive force on the C(7)-H group, causing a considerable distortion of the cyclohexane ring. rsc.orgrsc.org This repulsion leads to a flattening of the cyclohexane ring. researchgate.net
The nature of the substituent on the nitrogen atom also has a profound effect. For N-acetyl-r-2,c-4-diphenyl-3-azabicyclo[3.3.1]nonane, the molecule adopts a twin-chair conformation but with a slight flattening at the nitrogen end. The presence of a bulky isopropyl group on the nitrogen introduces further steric considerations, forcing the substituent to adopt an orientation that minimizes clashes with the bicyclic framework.
In the case of 3-thia-7-azabicyclo[3.3.1]nonane derivatives, the presence of a benzyl (B1604629) group on the nitrogen and a ketone at the 9-position leads to a chair-boat conformation in the solid state. nih.gov However, upon reduction of the ketone and formation of the hydroperchlorate salt, the system reverts to a chair-chair conformation. nih.gov This highlights the subtle interplay of steric and electronic factors in determining the final conformation.
The introduction of bulky substituents can also force one of the rings into a boat conformation. For example, in N-ethoxycarbonyl- and N-acetyl-r-2,c-4,t-6,t-8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonanes, the acetylation and ethoxycarbonylation reactions occur at the boat end of the parent amine, and the resulting products adopt a twin-chair conformation with flattening at the C1-C2-N3-C4-C5 portion of the ring.
Stereoelectronic Effects and Transannular Interactions within the this compound Framework
Stereoelectronic effects and transannular interactions are defining features of the this compound system, significantly influencing its conformation and reactivity.
A key transannular interaction is the repulsion between the lone pair of electrons on the nitrogen atom at position 3 and the axial hydrogen atom at the C7 position. rsc.orgrsc.org This interaction is a major factor in the distortion of the cyclohexane ring in the twin-chair conformation. rsc.orgrsc.org The lone pair on the nitrogen can also influence the geometry and reactivity of the molecule through repulsive interactions with adjacent hydrogen atoms and carbon centers.
Through-bond stereoelectronic effects, such as hyperconjugation, have been studied using density functional theory to understand differences in reactivity between closely related this compound derivatives. nih.govchemrxiv.org These remote electronic effects can be key to explaining diverging reactivity pathways. nih.govchemrxiv.org
In certain derivatives, attractive transannular interactions can occur. For example, a derived 7α(endo) alcohol of a 1,5-dinitro-3-azabicyclo[3.3.1]nonan-7-one was found to exhibit a transannular interaction, indicating a preferred chair-chair conformation. researchgate.net
Protonation of the nitrogen atom can lead to the formation of a dihydrogen bond, an unconventional type of hydrogen bond. In protonated this compound, a dihydrogen bond with significant covalent character forms due to the close proximity (1.78 Å) between a C-H and the N-H+ hydrogens, resulting in an energy lowering of 4.24 kcal mol−1. rsc.org
The orientation of the nitrogen lone pair is also critical. In 1-azabicyclo[3.3.1]nona-3,5-diene, the orientation of the nitrogen lone pair is thought to contribute to its higher dopamine (B1211576) transporter affinity compared to this compound derivatives. vulcanchem.com
Computational Chemistry and Theoretical Investigations
Computational methods have proven to be invaluable tools for understanding the complex structural and electronic properties of this compound systems. These theoretical investigations provide insights that complement experimental data and help to rationalize observed conformational preferences and reactivities.
Ab Initio and Density Functional Theory (DFT) Studies for Geometry Optimization and Energy Calculations
Ab initio and Density Functional Theory (DFT) methods are widely used to perform geometry optimizations and calculate the relative energies of different conformations of this compound derivatives.
For example, single-point calculations at the MP4/6-31G level for 3-oxa-7-azabicyclo[3.3.1]nonan-9-one revealed a small energy difference of only 1.497 kcal/mol between the chair-chair (CC) and boat-chair (BC) conformers. tandfonline.com Full geometry optimization at the Hartree-Fock (HF) level with a 6-31G basis set for the same molecule (with the phenyl group replaced by hydrogen) also indicated that the BC form is slightly more stable than the CC form. tandfonline.com Similar results were obtained for the sulfur-containing analogue. tandfonline.com
DFT studies have been instrumental in elucidating the role of through-bond stereoelectronic effects in the reactivity of 3-azabicyclo[3.3.1]nonanes. nih.govchemrxiv.org These computational analyses have examined substituent effects, noncovalent interactions, and natural bond orbitals to explain differences in reactivity between seemingly similar compounds. nih.govchemrxiv.org
Molecular Mechanics (MMX) Simulations for Conformational Preferences
Molecular mechanics (MMX) calculations offer a computationally less expensive approach to study the conformational preferences of this compound systems. These methods have been successfully applied to a range of derivatives.
Studies on various 3-azabicyclo[3.3.1]nonan-9-ones and related alcohols using the MMX method have shown that the conformational behavior is primarily governed by steric factors. researchgate.net A flattened chair-chair conformation with the N-substituent in an equatorial position is generally preferred. researchgate.net The theoretical calculations were found to be in good agreement with experimental NMR data. researchgate.net
In the case of N-acetyl-r-2,c-4-diphenyl-3-azabicyclo[3.3.1]nonane, NMR spectral techniques were used to study its conformational preferences, and it was found to favor a twin-chair conformation with a slight flattening at the nitrogen end.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Delving into Stereoelectronic Interactions
The Quantum Theory of Atoms in Molecules (QTAIM) provides a powerful framework for analyzing the electron density distribution in molecules, offering deep insights into the nature of chemical bonds and non-covalent interactions.
QTAIM analysis has been employed to investigate stereoelectronic interactions in bicyclo[3.3.1]nonane systems. For instance, in 3,7-dithia-1,5-diazabicyclo[3.3.1]nonane, QTAIM analysis revealed that the presence of two stabilizing LP-N–C–S stereoelectronic interactions favors the chair-chair conformer over the boat-chair conformer. rsc.org The topological analysis of the calculated and experimental charge density helps to reveal the origins of effects like the "hockey sticks" effect observed in similar compounds. nih.gov
This method has also been used to characterize non-covalent interactions, such as the chalcogen bond (S•••O bond), in the molecular structures of N-acetyl-2,4-[diaryl-3-azabicyclo[3.3.1]nonan-9-yl]-9-spiro-4′-acetyl-2′-(acetylamino)-4′,9-dihydro-[1′,3′,4′]-thiadiazole derivatives. nih.gov
Chemical Reactivity and Transformations of 3 Azabicyclo 3.3.1 Nonane Derivatives
General Reactivity Patterns of the Bicyclic System
The reactivity of the 3-azabicyclo[3.3.1]nonane system is largely dictated by its conformational preferences and the interplay of the nitrogen atom and other functional groups on the bicyclic frame. The scaffold typically adopts a chair-chair conformation, which influences the stereochemical outcome of reactions. The nitrogen atom at the 3-position can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents. smolecule.com
The bicyclic system can undergo various transformations, including:
Reduction Reactions: The ketone group, often present at the C-9 position, can be reduced to an alcohol. smolecule.com
Oxidation Reactions: The molecule can be oxidized to form carboxylic acids or other oxidized derivatives. smolecule.com
Nucleophilic Substitution: The nitrogen atom's lone pair can act as a nucleophile. smolecule.com
Cyclization Reactions: Under specific conditions, the compound can undergo further cyclizations to form more complex structures. smolecule.com
Functional Group Interconversions on the Scaffold
A wide array of functional group interconversions can be performed on the this compound scaffold, enabling the synthesis of a diverse range of derivatives. These transformations often target the nitrogen atom or functional groups at other positions of the bicyclic system.
Oxidation and reduction reactions are fundamental transformations for modifying the this compound core and its substituents.
Reduction of Ketones: A common feature in many synthetic routes is a ketone at the C-9 position. This ketone can be stereoselectively reduced to the corresponding alcohol. For instance, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one can be reduced to the endo-3-hydroxy derivative with high enantioselectivity using a ruthenium complex catalyst. patsnap.com Sodium borohydride (B1222165) is also a common reducing agent for this transformation. patsnap.com
Oxidation of Alcohols: The N-oxyl derivative of 9-azabicyclo[3.3.1]nonane (ABNO) has been utilized as a catalytic oxidant in copper-catalyzed aerobic oxidation of alcohols. smolecule.comorganic-chemistry.org This method provides an efficient route to aldehydes and ketones. organic-chemistry.org
Reductive Amination: 3-substituted 3-azabicyclo[3.3.1]nonan-9-ones can undergo reductive amination in the presence of sodium triacetoxyhydridoborate to form the corresponding 9-amino derivatives. researchgate.net
Reduction of Oximes: Catalytic hydrogenation of 3-substituted 3-azabicyclo[3.3.1]nonan-9-one oximes over Raney nickel yields the corresponding 9-amines. researchgate.net
Table 1: Examples of Oxidation and Reduction Reactions
| Starting Material | Reagent(s) | Product | Reaction Type |
| 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one | RuCl₂[(S)-binap][(R)-iphan], H₂, K-t-butoxide | endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol | Ketone Reduction |
| Alcohols (Primary and Secondary) | (MeO-bpy)CuOTf, ABNO, air | Aldehydes and Ketones | Alcohol Oxidation |
| 3-Substituted 3-azabicyclo[3.3.1]nonan-9-one | Amine, Sodium triacetoxyhydridoborate | 3-Substituted 3-azabicyclo[3.3.1]nonan-9-amine | Reductive Amination |
| 3-Substituted 3-azabicyclo[3.3.1]nonan-9-one oxime | Raney Nickel, H₂ | 3-Substituted 3-azabicyclo[3.3.1]nonan-9-amine | Oxime Reduction |
Substitution reactions on the this compound skeleton allow for the introduction of a wide variety of functional groups, with the regio- and stereoselectivity being key considerations.
N-Alkylation and N-Acylation: The nitrogen atom at the 3-position is readily functionalized. For example, the nitrogen can react with alkyl halides or acyl chlorides in nucleophilic substitution reactions. smolecule.com
Reactions at C-9: The C-9 position is often a ketone, which can be converted to other functional groups. Condensation with hydroxylamine (B1172632) or hydrazine (B178648) hydrate (B1144303) yields oximes and hydrazones, respectively. researchgate.net These can be further transformed; for instance, the oximes can be reduced to amines. researchgate.net
Michael Additions: Michael reactions of piperidine (B6355638) derivatives with α,β-unsaturated carbonyl compounds can lead to the formation of substituted 3-azabicyclo[3.3.1]nonanes. The stereochemistry of these reactions has been studied in detail. researchgate.net
Isothiocyanate Reactions: 3-Substituted 3-azabicyclo[3.3.1]nonan-9-yl isothiocyanates react with nucleophiles like methanol (B129727) and aniline (B41778) to give methyl thiocarbamate and thiourea (B124793) derivatives, respectively. researchgate.net
Table 2: Examples of Substitution Reactions
| Starting Material | Reagent(s) | Product | Reaction Type |
| This compound | Alkyl Halide/Acyl Chloride | N-Substituted derivative | Nucleophilic Substitution |
| 3-Substituted 3-azabicyclo[3.3.1]nonan-9-one | Hydroxylamine/Hydrazine | Oxime/Hydrazone | Condensation |
| Methyl 1-benzyl-4-oxopiperidine-3-carboxylate | α,β-Unsaturated carbonyl compound | Substituted methyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate | Michael Addition |
| 3-Substituted 3-azabicyclo[3.3.1]nonan-9-yl isothiocyanate | Methanol/Aniline | Methyl thiocarbamate/Thiourea derivative | Nucleophilic Addition |
Oxidation and Reduction Reactions of Core and Pendant Groups
Rearrangement Reactions and Skeletal Modifications
The rigid yet strained framework of the this compound system makes it susceptible to various rearrangement reactions, leading to novel skeletal structures.
Synthetic 3-azabicyclo[3.3.1]nonanes have been reported to undergo retro-aldol, pinacol-type, and thermal rearrangements. rsc.org For instance, the Beckmann rearrangement of 9-oximinobicyclo[3.3.1]nonane-3-carboxylic acids has been investigated. core.ac.uk The bicyclo[3.3.1]nonane skeleton is large enough to stabilize the carbocation transition state necessary for a normal Beckmann rearrangement. core.ac.uk
A notable transformation of the this compound skeleton is its photochemical rearrangement. Certain derivatives of this compound undergo a stereospecific skeletal cleavage when exposed to light, resulting in a novel heterotricyclic system. rsc.orgrsc.org This rearrangement is initiated by the excitation of a ketone, followed by a 1,2-sigmatropic shift. rsc.org This discovery opened a new pathway for the synthesis of unique heterocyclic structures from the this compound framework. rsc.orgresearchgate.net Further studies have indicated that the presence of nitrogen is a requirement for this photochemical rearrangement to occur. connectedpapers.com
Utility of the 3 Azabicyclo 3.3.1 Nonane Scaffold in Advanced Chemical Applications
Scaffold Design Principles for Diverse Chemical Synthesis
The 3-azabicyclo[3.3.1]nonane scaffold offers a versatile and conformationally restricted framework that is instrumental in the design of novel chemical entities. Its inherent structural rigidity allows for the precise spatial arrangement of substituents, a critical factor in molecular recognition and biological activity. Synthetic strategies often leverage this fixed geometry to create libraries of compounds with diverse functionalities.
Key design principles for utilizing this scaffold include:
Stereocontrolled Functionalization: The bicyclic nature of the scaffold allows for the introduction of substituents at various positions with high stereocontrol. This is crucial for creating chiral ligands and catalysts, as well as for probing the stereochemical requirements of biological targets.
Mannich and Related Cyclization Reactions: A common and efficient method for constructing the this compound core is through a tandem Mannich reaction. researchgate.net This one-pot synthesis often involves the reaction of an aromatic ketone, paraformaldehyde, and an amine, providing a straightforward entry to the bicyclic system. researchgate.net
Modification of the Bicyclic Core: The scaffold can be readily modified at the nitrogen atom, the bridgehead positions, and the carbocyclic rings. These modifications can include the introduction of various functional groups to tune the electronic and steric properties of the molecule. researchgate.net
Isosteric Replacements: The potential for isosteric replacements within the scaffold, such as substituting carbon atoms with heteroatoms, allows for the fine-tuning of physicochemical properties like pKa and lipophilicity (LogP). researchgate.net
These design principles enable the rational development of this compound derivatives for a wide range of applications, from drug discovery to materials science.
Role in the Synthesis of Complex Natural Products and Designed Analogs
The this compound skeleton is a recurring motif in a significant number of natural products, particularly alkaloids, which exhibit a wide spectrum of biological activities. rsc.org Its rigid structure serves as a key building block for constructing intricate molecular architectures. researchgate.netnih.gov
The this compound core is central to the architecture of numerous indole (B1671886) alkaloids, which are known for their diverse and potent biological activities, including anticancer, antimalarial, and anti-inflammatory properties. rsc.orgnih.gov Synthetic chemists have developed various strategies to construct this key bicyclic system as a pivotal step in the total synthesis of these complex natural products and their analogs.
One prominent strategy involves the use of intramolecular cyclization reactions . For instance, a radical-based approach has been explored to create the indole-fused this compound framework. researchgate.net While some methods like Cp2TiCl-mediated radical cyclization were not successful, SmI2-mediated radical cyclization proved effective in achieving the desired ring closure. researchgate.net Another powerful technique is the BiBr3-mediated intramolecular aza-Prins cyclization, which efficiently constructs highly functionalized 9-azabicyclo[3.3.1]nonanes. researchgate.net
Tandem radical reactions have also been employed for the stereoselective construction of the azabicyclo[3.3.1]nonane ring system, a key feature in the formal synthesis of complex marine alkaloids like (-)-haliclonin A. researchgate.net Furthermore, organocatalytic asymmetric cascade reactions have emerged as a powerful tool for building these N-bridged ring systems, offering a one-pot, metal-free approach to these valuable scaffolds. thieme-connect.comarkat-usa.org These cascade processes can involve a series of reactions, such as 1,3-dipolar cycloadditions followed by intramolecular Friedel-Crafts-type reactions, to generate the final polycyclic framework with high diastereo- and enantioselectivity. arkat-usa.org
The development of these synthetic methodologies not only provides access to the natural alkaloids themselves but also enables the creation of "pseudo-natural products" or "designed analogs". researchgate.net These are molecules that incorporate the core this compound scaffold but with variations in substitution patterns or ring fusions that are not found in nature. researchgate.netarkat-usa.org This approach allows for the exploration of new chemical space and the development of novel therapeutic agents with improved properties.
| Alkaloid Type | Key Synthetic Strategy | Reference |
| Sarpagine-Ajmaline-Koumine type | SmI2-mediated radical cyclization | researchgate.net |
| Indole Alkaloids | BiBr3-mediated aza-Prins cyclization | researchgate.net |
| (-)-Haliclonin A | Tandem radical reaction | researchgate.net |
| Indole-[3.3.1]homotropane PNPs | Asymmetric cascade reaction | arkat-usa.org |
Applications in Supramolecular Chemistry and Advanced Materials
The rigid and well-defined three-dimensional structure of the this compound scaffold makes it a valuable building block in the field of supramolecular chemistry and the design of advanced materials. nih.govresearchgate.net Its predictable geometry allows for the construction of complex, non-covalently assembled architectures with specific functions.
The bicyclo[3.3.1]nonane framework, including its aza-analogs, serves as a versatile scaffold for the construction of host molecules capable of recognizing and binding specific guest ions or molecules. nih.govresearchgate.net The rigid structure of the scaffold pre-organizes binding sites, leading to enhanced affinity and selectivity.
Derivatives of bicyclo[3.3.1]nonane have been successfully employed in the design of ion receptors and molecular tweezers . rsc.orgnih.govresearchgate.net These synthetic receptors can be tailored to bind a variety of guests, from simple ions to more complex organic molecules. The conformational rigidity of the bicyclic core is a key feature that allows for the precise positioning of recognition motifs, such as hydrogen bond donors and acceptors or aromatic surfaces for π-π stacking interactions.
For example, molecular tweezers based on a staggered arrangement of two bicyclo[3.3.1]nonane units have been synthesized. vu.lt The synthesis involved a Friedländer condensation to form the aromatic "wall" of the tweezer, followed by dimerization. vu.lt These tweezer-like molecules can encapsulate guest molecules within their cavity, driven by non-covalent interactions. The use of enantiomerically pure bicyclo[3.3.1]nonane derivatives allows for the creation of chiral receptors for enantioselective recognition. vu.lt
The this compound scaffold and its derivatives are excellent candidates for studying and engineering hydrogen-bonding networks in the solid state, which is crucial for understanding and controlling polymorphism. nih.govresearchgate.netmdpi.com Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact the physical properties of materials, including solubility and bioavailability in pharmaceuticals. mdpi.comrsc.org
Properly substituted 3-azabicyclo[3.3.1]nonanes can exhibit specific hydrogen bonding patterns. For instance, this compound-2,4-dione is known to exhibit polymorphism due to different arrangements of its hydrogen bonds. rsc.orgnih.govresearchgate.net A multidisciplinary investigation into this compound involved a search for a predicted hydrogen bonding motif, highlighting the importance of understanding these interactions. researchgate.netmdpi.com
The protonated form of this compound can form a dihydrogen bond with significant covalent character, a result of the close proximity of a C-H and an N-H+ hydrogen. rsc.orgnih.gov This type of unconventional hydrogen bond can influence the conformational preferences and crystal packing of these molecules. The study of hydrogen bonding in these systems often involves a combination of experimental techniques, like X-ray diffraction, and computational methods to predict and analyze the resulting crystal structures. mdpi.comrsc.org The ability to control hydrogen bonding allows for the design of materials with desired solid-state properties.
Design and Synthesis of Ion Receptors and Molecular Tweezers
Catalysis and Organocatalysis Utilizing the this compound Scaffold
The rigid framework of the this compound skeleton has proven to be a valuable platform for the development of novel catalysts, particularly in the realm of organocatalysis. nih.gov The defined stereochemistry of the scaffold allows for the creation of chiral environments, enabling asymmetric transformations.
Derivatives of this compound have been successfully employed as organocatalysts in a variety of reactions. For instance, 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO), a stable nitroxyl (B88944) radical derived from this scaffold, has demonstrated high activity as a catalyst for the oxidation of alcohols to their corresponding carbonyl compounds. nih.gov ABNO exhibits superior catalytic activity compared to the more commonly used TEMPO catalyst in these oxidation reactions. nih.gov
Furthermore, the this compound framework has been instrumental in the development of enantioselective cascade processes. Wang and co-workers reported an organocatalytic enantioselective cascade synthesis of azabicyclo[3.3.1]nonane systems using a bifunctional phosphonium (B103445) salt/Lewis acid relay catalysis. thieme-connect.com This method provides a one-pot, metal-free approach to constructing these complex N-bridged ring systems with excellent diastereoselectivity and enantioselectivity. thieme-connect.com Such catalytic systems are highly valuable in synthetic organic chemistry for the efficient and environmentally benign construction of chiral molecules.
Design of Organic Superbases and Organocatalysts
The inherent structural characteristics of the this compound framework make it an excellent platform for the development of potent organic bases and highly efficient organocatalysts. Organic bases that exhibit exceptionally high proton affinity are often classified as superbases. nih.gov The design of such molecules is a significant area of research, as they are valuable, metal-free catalysts for a variety of organic reactions. nih.govmdpi.com The this compound skeleton contributes to the stability of the protonated form, a key feature for strong basicity. rsc.org For instance, protonated this compound is known to form a dihydrogen bond with significant covalent character, which lowers its energy. rsc.org
A prominent example of an organocatalyst derived from this scaffold is 9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO), a stable nitroxyl radical. nih.govacs.org ABNO has demonstrated exceptional activity as a catalyst for the oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones, often outperforming more traditional catalysts like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). nih.govacs.org The unhindered nature of the nitroxyl radical in ABNO, a consequence of the bicyclic framework, is a key factor in its high catalytic efficiency. nih.govacs.org The development of practical, multi-step synthetic routes has made ABNO more accessible for broader applications in organic synthesis. nih.govacs.org
The Cu/ABNO catalyst system is particularly effective for the aerobic oxidation of a wide range of alcohols, including aliphatic, benzylic, and allylic types, at room temperature using ambient air. This system showcases broad functional group tolerance and can complete reactions within an hour.
Table 1: Comparison of ABNO and TEMPO-based Organocatalysts for Alcohol Oxidation
| Catalyst System | Substrate | Product | Key Features | Reference |
|---|---|---|---|---|
| ABNO | Primary & Secondary Alcohols | Aldehydes & Ketones | Highly active nature compared to TEMPO; unhindered stable nitroxyl radical. | nih.govacs.org |
| Cu/ABNO | Primary & Secondary Alcohols | Aldehydes & Ketones | Enables efficient aerobic oxidation at room temperature; broad functional group tolerance. | |
| TEMPO | Primary & Secondary Alcohols | Aldehydes & Ketones | A benchmark nitroxyl radical catalyst; can be less reactive than ABNO. | nih.gov |
Applications in Asymmetric Catalysis
The rigid this compound scaffold is a valuable chiral platform for asymmetric catalysis, where the goal is to synthesize a specific enantiomer of a chiral product. rsc.orgresearchgate.net The defined and predictable geometry of the scaffold is instrumental in creating a chiral environment that can effectively control the stereochemical outcome of a reaction. ontosight.ai Many derivatives of bicyclo[3.3.1]nonane are attractive to researchers for their use in asymmetric catalysis. rsc.org
One strategy involves the use of chiral catalysts to synthesize enantiopure azabicyclo[3.3.1]nonane derivatives, which can then serve as chiral building blocks. A metal-free relay catalysis approach has been developed to construct chiral, aryl-fused azabicyclo[3.3.1]nonane molecules. researchgate.net This method utilizes a chiral phosphonium/thiourea (B124793) catalyst to induce asymmetric 1,3-dipolar cyclizations, followed by an intramolecular Friedel-Crafts-type reaction to yield the desired bicyclic structure. researchgate.net
In another application, modularly designed organocatalysts (MDOs) have been used for the highly stereoselective synthesis of related 3-oxabicyclo[3.3.1]nonan-2-one derivatives. nih.gov This domino reaction proceeds with excellent stereocontrol, producing products with four contiguous stereogenic centers. nih.gov The success of this transformation relies exclusively on the use of these specialized organocatalysts. nih.gov
Furthermore, the scaffold is utilized in metal-catalyzed asymmetric reactions. For example, the asymmetric reduction of a 9-azabicyclo[3.3.1]nonan-3-one derivative to the corresponding endo-alcohol can be achieved with high stereoselectivity using a ruthenium complex as the catalyst. This method provides an efficient, low-waste alternative to using stoichiometric boron-based reductants. Similarly, chiral anionic catalysts have been employed in the acid-catalyzed cyclization of benzopyrylium salts to construct 2,8-dioxabicyclo[3.3.1]nonane skeletons with high enantiomeric excess (ee). rsc.org
Table 2: Examples of this compound and Related Scaffolds in Asymmetric Synthesis
| Reaction Type | Scaffold | Catalyst System | Stereoselectivity | Reference |
|---|---|---|---|---|
| Asymmetric 1,3-dipolar cyclization / Friedel-Crafts | Aryl-fused azabicyclo[3.3.1]nonane | Chiral phosphonium/thiourea catalyst | Not specified | researchgate.net |
| Asymmetric Aldol (B89426) Cyclization | 2,8-Dioxabicyclo[3.3.1]nonane | Chiral anionic catalyst / Acid-catalyzed cyclization | 94% ee | rsc.org |
| Domino Michael-hemiacetalization-Michael | 3-Oxabicyclo[3.3.1]nonan-2-one | Modularly Designed Organocatalysts (MDOs) | High stereoselectivity | nih.gov |
| Asymmetric Ketone Reduction | endo-9-Azabicyclo[3.3.1]nonan-3-ol | Ruthenium complex | High stereoselectivity |
Future Research Directions and Emerging Trends in 3 Azabicyclo 3.3.1 Nonane Chemistry
Addressing Synthetic Challenges and Enhancing Methodological Efficiency
While numerous methods exist for the synthesis of 3-azabicyclo[3.3.1]nonanes, challenges related to efficiency, stereocontrol, and substrate scope persist. Future research will likely prioritize the development of more robust and versatile synthetic strategies.
The double-Mannich reaction, a cornerstone for constructing the 3-azabicyclo[3.3.1]nonane skeleton, often requires precise control of reaction conditions to achieve good yields and avoid side products. chemijournal.com Innovations such as the one-pot tandem Mannich annulation, which allows direct synthesis from aromatic ketones, paraformaldehyde, and dimethylamine (B145610), represent a significant step forward in improving efficiency, with reported yields of up to 83%. rsc.orgrsc.org Further exploration of such tandem or cascade reactions will be crucial. For instance, a cascade reaction involving 3-formylchromones, enaminones, and heterocyclic ketene (B1206846) aminals has been developed for the synthesis of functionalized 9-azabicyclo[3.3.1]nonane derivatives, showcasing the potential of multicomponent reactions. acs.org
Another area of focus is the development of stereoselective synthetic methods. The rigid, bicyclic structure of this compound presents unique stereochemical challenges. Future work will likely involve the greater use of chiral auxiliaries, asymmetric catalysis, and enantiopure starting materials to control the stereochemistry of the final products. For example, the reduction of 9-azabicyclo[3.3.1]nonan-3-one derivatives using ruthenium complex catalysts can yield the endo-3-hydroxy derivative with high enantioselectivity. google.com
Furthermore, expanding the utility of other synthetic approaches like Michael additions and cycloaddition reactions will be important. rsc.orgnih.gov Recent research has demonstrated the use of Michael addition-driven cyclization and nitrile oxide-allene cycloadditions to construct the bicyclo[3.3.1]nonane core. rsc.orgnih.gov Overcoming challenges such as the formation of unwanted byproducts, as seen in some base-catalyzed Michael additions, will be a key objective. rsc.org
Table 1: Comparison of Selected Synthetic Methodologies for 3-Azabicyclo[3.3.1]nonanes
| Methodology | Key Features | Advantages | Challenges & Future Directions |
|---|---|---|---|
| Tandem Mannich Annulation | One-pot synthesis from aromatic ketones, paraformaldehyde, and dimethylamine. rsc.orgrsc.org | High efficiency (yields up to 83%), operational simplicity. rsc.orgrsc.org | Broadening the substrate scope to include a wider range of ketones and amines. |
| Double-Mannich Reaction | Condensation of a cyclic ketone with a primary amine and an aldehyde. rsc.org | Well-established and versatile for various derivatives. rsc.org | Requires precise control of reaction conditions, potential for side product formation. |
| Michael Addition-Driven Cyclization | Tandem Michael addition-Claisen condensation or aldol (B89426) condensation cascades. rsc.org | Access to highly functionalized bicyclic cores. rsc.org | Potential for undesired side reactions, need for improved catalyst systems. rsc.org |
| Asymmetric Catalysis | Use of chiral catalysts (e.g., Ru complexes) for stereoselective reductions. | High enantioselectivity in the formation of chiral derivatives. | Development of more cost-effective and robust catalysts. google.com |
| Multicomponent Cascade Reactions | One-pot reaction of multiple starting materials to form complex products. acs.org | High atom economy and rapid assembly of complex structures. acs.org | Understanding complex reaction mechanisms to optimize conditions and yields. |
Exploration of Novel Chemical Transformations and Reactivity Profiles
The this compound core offers multiple sites for functionalization, and future research will undoubtedly uncover new chemical transformations and expand our understanding of its reactivity. The presence of a carbonyl group in many 3-azabicyclo[3.3.1]nonanone derivatives provides a versatile handle for a wide range of chemical modifications. chemijournal.com This allows for the synthesis of diverse derivatives, including hydrazones, oximes, and other heterocyclic systems. chemijournal.comresearchgate.net
The exploration of radical-based strategies represents a promising new frontier. While many synthetic methods for this scaffold exist, radical approaches have been relatively unexplored. rsc.org A recently reported samarium(II) iodide-mediated radical cyclization to construct an indole-fused azabicyclo[3.3.1]nonane framework highlights the potential of this approach to access novel and complex derivatives. rsc.org
Furthermore, understanding the influence of the bicyclic ring's conformation on reactivity is a key area for future investigation. The this compound system predominantly adopts a chair-chair conformation. chemijournal.com However, certain substitution patterns can lead to a boat-chair conformation, which can significantly alter the molecule's reactivity and molecular interactions. researchgate.net A deeper understanding of these conformational preferences will enable more precise control over chemical reactions.
The reactivity of the nitrogen atom within the bicyclic framework also warrants further study. Its nucleophilicity and basicity can be modulated by substituents, influencing its participation in various reactions, including N-alkylation and N-arylation, to generate a wide array of derivatives with potentially diverse biological activities. The synthesis of quaternary ammonium (B1175870) derivatives, for example, introduces a permanent positive charge, which can drastically alter the compound's physicochemical properties and biological interactions.
Advanced Computational Modeling for Predictive Chemical Design
Computational chemistry is poised to play an increasingly integral role in the study of 3-azabicyclo[3.3.1]nonanes. Advanced computational modeling can provide deep insights into the structural, electronic, and reactive properties of these molecules, thereby guiding synthetic efforts and accelerating the design of new derivatives with desired properties.
Density Functional Theory (DFT) calculations are already being used to predict the conformational preferences of this compound derivatives and to rationalize their stereochemical outcomes in various reactions. For instance, computational models have been employed to suggest that the endo-fluorine configuration in 3-fluoro-9-azabicyclo[3.3.1]nonane minimizes steric clashes, favoring a distorted twin-chair conformation. smolecule.com Future work will likely involve the use of more sophisticated computational models to predict transition-state energies, thereby optimizing reaction pathways for the synthesis of specific stereoisomers.
Molecular dynamics (MD) simulations can be used to study the behavior of this compound derivatives in different environments, such as in solution or interacting with biological macromolecules. This can help in predicting important physicochemical properties like solubility and lipophilicity (logP), which are crucial for drug development. For example, MD simulations can model solvation effects to predict how modifications, such as the introduction of a trimethylammonio group, will impact a molecule's water solubility and potential to cross the blood-brain barrier.
Moreover, quantitative structure-activity relationship (QSAR) models can be developed by training algorithms on datasets of this compound derivatives with known biological activities. These models can then be used to predict the activity of new, unsynthesized compounds, allowing for the prioritization of synthetic targets and a more focused approach to drug discovery. The integration of machine learning and artificial intelligence with these computational methods will likely lead to even more powerful predictive tools for chemical design.
Table 2: Applications of Computational Modeling in this compound Research
| Computational Method | Application | Insights Gained | Future Potential |
|---|---|---|---|
| Density Functional Theory (DFT) | Conformational analysis, reaction mechanism studies. | Prediction of stable conformations (e.g., chair-chair), estimation of transition-state energies. smolecule.com | More accurate prediction of reaction outcomes and stereoselectivity. |
| Molecular Dynamics (MD) Simulations | Prediction of physicochemical properties, study of interactions with biological targets. | Estimation of logP values, understanding solvation effects and membrane penetration. | Simulating protein-ligand binding to guide the design of potent inhibitors. |
| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity of new derivatives. | Identifying key structural features that correlate with activity. | Accelerating the identification of lead compounds for drug development. |
Integration with High-Throughput Methodologies for Chemical Library Synthesis
The development of high-throughput synthesis (HTS) methodologies is a key trend in modern drug discovery, enabling the rapid generation of large and diverse chemical libraries for biological screening. While the application of HTS specifically to the this compound scaffold is not yet widely reported, it represents a significant area for future growth.
The principles of HTS can be applied to the synthesis of this compound derivatives by adapting existing synthetic routes for automation and parallel synthesis. For example, multicomponent reactions, such as the Mannich reaction, are well-suited for HTS as they allow for the combination of multiple building blocks in a single step, leading to a high degree of molecular diversity. chemijournal.comresearchgate.net
The development of robust and efficient chemical strategies for creating libraries of key building blocks is essential. For instance, the high-throughput synthesis of azide (B81097) libraries has been reported, which can then be used in "click" chemistry reactions to rapidly generate a wide range of triazole-containing compounds. rsc.org A similar approach could be envisioned for the this compound scaffold, where a core structure is synthesized and then functionalized in a high-throughput manner with a diverse set of building blocks.
Solid-phase synthesis is another powerful technique for HTS that could be more extensively applied to 3-azabicyclo[3.3.1]nonanes. By anchoring the scaffold to a solid support, excess reagents and byproducts can be easily washed away, simplifying the purification process and making it amenable to automation. The successful application of solid-phase synthesis for resin-bound polyfunctionalized bicyclo[3.3.1]nonanes demonstrates the feasibility of this approach. rsc.org
The integration of HTS with in situ screening methods, where biological assays are performed directly on the newly synthesized compounds without prior purification, could further accelerate the discovery of new bioactive this compound derivatives. This approach would allow for the rapid identification of "hits" from large chemical libraries, which can then be prioritized for further investigation.
Q & A
Q. What are the common synthetic routes for constructing the 3-azabicyclo[3.3.1]nonane core, and how do reaction conditions influence stereochemical outcomes?
The this compound scaffold is synthesized via intramolecular aza-Prins cyclization, Mannich condensation, or hydride σ-adduct reduction. For example, the aza-Prins reaction of imine intermediates with formic acid forms the bicyclic system with high regioselectivity (64% yield) by generating a carbocation intermediate that undergoes deprotonation to form the rigid ring system . Substituents on the starting materials (e.g., electron-donating/-withdrawing groups) and reaction conditions (e.g., acid strength) dictate stereochemical outcomes, favoring twin chair or chair–boat conformations .
Q. How can researchers determine the stereochemical conformation of this compound derivatives experimentally?
X-ray crystallography is the gold standard for resolving stereochemistry. For instance, Hirshfeld surface analysis and DFT calculations validated the twin chair conformation of a 3,7-diazabicyclo[3.3.1]nonan-9-one derivative, while NMR coupling constants (e.g., J = 5 Hz for exo protons) provide complementary data on dynamic conformations in solution .
Advanced Research Questions
Q. What methodologies are used to evaluate the biological activity of this compound derivatives, and how do structural modifications impact efficacy?
Antitumor activity is assessed via cytotoxicity assays (e.g., MTT) against cancer cell lines, while antimicrobial activity is tested using disk diffusion or MIC protocols. Electron-withdrawing halogen substituents on aryl rings enhance cytotoxicity but reduce antioxidant properties due to prooxidant effects, whereas electron-donating groups (-OCH₃, -CH₃) improve antioxidant capacity . In vivo antiarrhythmic studies in canine models involve inducing ventricular tachycardia and monitoring drug effects on heart rate and blood pressure .
Q. How can computational modeling guide the design of this compound-based AMPA receptor modulators?
Molecular docking studies using software like AutoDock Vina or Schrödinger Suite identify binding poses of tricyclic derivatives at AMPA receptor modulator sites. For example, derivatives with hydrophobic bispidine scaffolds show enhanced binding affinity due to geometric complementarity with the receptor’s hydrophobic pockets, distinct from other positive allosteric modulators (PAMs) .
Q. What strategies address regioselectivity challenges in functionalizing the this compound skeleton?
Regioselective functionalization is achieved via directed lithiation or electrophilic substitution. For instance, hydride reduction of 2,6-dichloro derivatives proceeds with retention of configuration via episulfonium ion intermediates, avoiding rearrangement to bicyclo[4.2.1] systems due to thermodynamic stability of the [3.3.1] framework .
Q. How do researchers establish structure-activity relationships (SAR) for this compound derivatives with diverse pharmacological profiles?
SAR studies combine synthetic diversification (e.g., aryl substitutions, bridgehead modifications) with bioassays and computational analysis. For example, 3-phenethyl derivatives exhibit analgesic activity via opioid receptor interactions, while 3-selena analogs show antiarrhythmic effects by modulating ion channels . Comparative pharmacophore mapping and QSAR models correlate substituent electronic properties (Hammett σ) with biological potency .
Q. Methodological Notes
- Stereochemical Analysis : Use X-ray crystallography for static conformations and variable-temperature NMR for dynamic equilibria .
- Biological Assays : Pair in vitro screening with in vivo models (e.g., rodent/canine) to validate therapeutic potential and toxicity .
- Computational Workflows : Integrate docking, molecular dynamics, and free-energy perturbation (FEP) calculations to optimize ligand-receptor interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
